molecular formula C17H15NO3 B3821188 Prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

Prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate

Cat. No.: B3821188
M. Wt: 281.30 g/mol
InChI Key: ONVPVDDOINRRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-ynyl group, a naphthalen-1-ylamino group, and a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the naphthalen-1-ylamino intermediate: This step involves the reaction of naphthalene with an amine to form the naphthalen-1-ylamino group.

    Esterification: The naphthalen-1-ylamino intermediate is then reacted with a butanoic acid derivative to form the ester linkage.

    Introduction of the prop-2-ynyl group: Finally, the prop-2-ynyl group is introduced through a reaction with a suitable alkyne precursor.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-ynyl 4-(phenylamino)-4-oxobutanoate
  • Prop-2-ynyl 4-(benzylamino)-4-oxobutanoate
  • Prop-2-ynyl 4-(anilino)-4-oxobutanoate

Uniqueness

Prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate is unique due to the presence of the naphthalen-1-ylamino group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

prop-2-ynyl 4-(naphthalen-1-ylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-12-21-17(20)11-10-16(19)18-15-9-5-7-13-6-3-4-8-14(13)15/h1,3-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVPVDDOINRRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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